N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-1H-indole-2-carboxamide
Description
This compound features a hybrid architecture combining a 4-fluorophenyl-substituted 1,2,3-triazole, a piperidine ring, and an indole-2-carboxamide moiety. The triazole and piperidine groups are linked via a carbonyl bridge, while the indole carboxamide is attached to the piperidine’s 4-position.
Propriétés
IUPAC Name |
N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O2/c24-16-5-7-18(8-6-16)30-14-21(27-28-30)23(32)29-11-9-17(10-12-29)25-22(31)20-13-15-3-1-2-4-19(15)26-20/h1-8,13-14,17,26H,9-12H2,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXYMNUUHMKRNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC3=CC=CC=C3N2)C(=O)C4=CN(N=N4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the 4-fluorophenyl-1H-1,2,3-triazole intermediate, which is then coupled with piperidine and indole derivatives. Common synthetic methods include:
Cyclization Reactions: Formation of the triazole ring through cyclization of azides and alkynes.
Amide Bond Formation: Coupling reactions to form the amide bond between the triazole and piperidine moieties.
Substitution Reactions: Introduction of the fluorine atom via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the fluorophenyl and triazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazole ring, while reduction can lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-1H-indole-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of enzymes and receptors, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways. The precise molecular targets and pathways depend on the specific biological context and application.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares key motifs with several derivatives in the evidence:
Key Observations :
- Fluorinated Aromatic Systems : The target compound and Example 53 () both incorporate fluorophenyl groups, which enhance metabolic stability and binding affinity in drug design .
- Heterocyclic Diversity : The indole and triazole in the target compound contrast with the pyrazolopyrimidine () and benzimidazole () in analogues, suggesting divergent biological targets.
- Synthetic Complexity : The target compound’s multi-step synthesis (inferred from ’s methodology) may result in lower yields compared to simpler carboxamides (e.g., ).
Pharmacological Implications (Inferred)
Methodological Considerations
- Chromatography : Silica gel purification () remains a cornerstone for isolating polar intermediates in these syntheses .
Activité Biologique
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-1H-indole-2-carboxamide is a novel compound that combines the pharmacological properties of triazole and indole scaffolds. This article explores its biological activity, particularly its anticancer potential, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure that includes a triazole moiety linked to a piperidine and an indole ring. The presence of the 4-fluorophenyl group enhances its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the compound's significant cytotoxic effects against various cancer cell lines. For instance, in vitro tests demonstrated that it exhibits potent activity against the Hep-G2 liver cancer cell line, with a notable reduction in cell viability.
| Compound | Cell Line | Cell Viability (%) | IC50 (µg/mL) |
|---|---|---|---|
| N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-1H-indole-2-carboxamide | Hep-G2 | 11.72 ± 0.53 | 55.40 |
| Doxorubicin | Hep-G2 | 10.8 ± 0.41 | - |
| Ellipticine | Hep-G2 | 11.5 ± 0.55 | - |
The compound's cytotoxicity was comparable to established chemotherapeutic agents like doxorubicin and ellipticine, suggesting its potential as an effective anticancer agent .
The anticancer activity of this compound may be attributed to its ability to induce apoptosis in cancer cells. Molecular docking studies indicate that it interacts effectively with key proteins involved in cell cycle regulation and apoptosis pathways, such as P53 and Bcl-2 family proteins .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the introduction of electronegative groups such as fluorine significantly enhances the biological activity of indole-triazole hybrids. Substituents on the phenyl ring also play a crucial role in modulating the compound's efficacy against cancer cells .
Case Studies
A recent study evaluated various indole-triazole derivatives for their anticancer properties. Among these, compounds with halogen substitutions exhibited superior cytotoxicity against Hep-G2 cells. The study concluded that the presence of fluorine in specific positions on the aromatic rings correlates with increased potency .
Another investigation focused on the pharmacological significance of triazole-based compounds, emphasizing their broad-spectrum activity against different types of cancers and their potential role as lead compounds for drug development .
Q & A
Basic: What are the recommended synthetic routes and characterization methods for this compound?
Answer:
The synthesis involves multi-step processes, typically starting with condensation reactions of fluorinated aryl precursors with heterocyclic intermediates. For example, triazole formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) is common, followed by coupling with piperidine and indole moieties . Key characterization methods include:
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm regioselectivity and structural integrity (e.g., H NMR δ 1.64–7.64 ppm for piperidine and indole protons) .
- X-ray Crystallography: Resolve stereochemistry and confirm bond angles (e.g., bond lengths: C–C = 1.46–1.52 Å) .
- Mass Spectrometry (MS): Validate molecular weight (e.g., [M+H] at m/z 473.3) .
Basic: How is structural analysis performed to confirm the target compound’s geometry?
Answer:
X-ray crystallography is the gold standard for resolving 3D geometry. For example, analogs with similar scaffolds (e.g., triazole-piperidine-indole hybrids) show dihedral angles of 85–90° between aromatic rings, critical for ligand-receptor interactions . Synchrotron radiation or low-temperature (295 K) single-crystal diffraction minimizes thermal motion artifacts .
Advanced: What strategies address low aqueous solubility in pharmacological assays?
Answer:
Low solubility (e.g., <10 µM in PBS) is a common limitation. Mitigation strategies include:
- Derivatization: Introduce polar groups (e.g., –OH, –COOH) without disrupting pharmacophores .
- Co-solvents: Use DMSO/PEG-400 mixtures (<5% v/v) to maintain bioactivity .
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
Advanced: How are enzyme inhibition mechanisms elucidated, and how can contradictory data be resolved?
Answer:
Mechanistic studies combine kinetic assays (e.g., IC determination) and molecular docking (e.g., AutoDock Vina). Contradictions arise due to:
- Off-target effects: Validate selectivity via kinase profiling panels .
- Solvent artifacts: Control for DMSO-induced protein denaturation (<0.1% v/v) .
- Redundancy in pathways: Use CRISPR knockout models to confirm target relevance .
Advanced: How can researchers resolve discrepancies in biological activity across studies?
Answer:
Contradictions often stem from:
- Assay variability: Standardize protocols (e.g., ATP concentration in kinase assays) .
- Cell line differences: Use isogenic cell lines and validate receptor expression (e.g., qPCR/Western blot) .
- Metabolic instability: Perform LC-MS/MS to monitor compound degradation in media .
Advanced: What experimental design (DoE) approaches optimize reaction yields?
Answer:
Design of Experiments (DoE) using flow chemistry (e.g., Omura-Sharma-Swern oxidation) improves reproducibility and reduces byproducts . Key factors:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 25–40°C | ±15% |
| Residence Time | 2–5 min | ±20% |
| Catalyst Loading | 0.5–1.5 mol% | ±10% |
Central composite designs (CCD) identify interactions between variables .
Advanced: How is multi-step synthesis optimized for scalability?
Answer:
Critical steps include:
- Intermediate purification: Flash chromatography (silica gel, hexane/EtOAc gradients) removes azide impurities .
- Catalyst screening: Pd/C or Ni catalysts for selective reductions (e.g., nitro to amine groups) .
- In-line analytics: Use FTIR or HPLC-MS to monitor reaction progress in real-time .
Advanced: What methods are used for comprehensive bioactivity profiling?
Answer:
- In vitro panels: Screen against 100+ kinases or GPCRs to identify off-target effects .
- ADMETox assays: Assess permeability (Caco-2), metabolic stability (human liver microsomes), and cardiotoxicity (hERG inhibition) .
- In vivo models: Use xenograft mice for pharmacokinetics (e.g., t >4 h) and efficacy (e.g., tumor growth inhibition >50%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
